molecular formula C14H14FNO2 B1342765 4-(4-Ethoxyphenoxy)-3-fluoroaniline CAS No. 937598-11-3

4-(4-Ethoxyphenoxy)-3-fluoroaniline

Cat. No.: B1342765
CAS No.: 937598-11-3
M. Wt: 247.26 g/mol
InChI Key: WWQYVTWLOKDQRB-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives. It features a fluorine atom and an ethoxyphenoxy group attached to the benzene ring, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)-3-fluoroaniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluoronitrobenzene with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the substitution of the nitro group with the ethoxyphenoxy group, followed by reduction of the nitro group to an amine using a reducing agent like iron powder or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted anilines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(4-Ethoxyphenoxy)-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)-3-fluoroaniline
  • 4-(4-Ethoxyphenoxy)-2-fluoroaniline
  • 4-(4-Ethoxyphenoxy)-3-chloroaniline

Uniqueness

4-(4-Ethoxyphenoxy)-3-fluoroaniline is unique due to the presence of both an ethoxyphenoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective .

Properties

IUPAC Name

4-(4-ethoxyphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(16)9-13(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYVTWLOKDQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277638
Record name 4-(4-Ethoxyphenoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937598-11-3
Record name 4-(4-Ethoxyphenoxy)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937598-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Ethoxyphenoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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